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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)vinyl phenyl

sulfoxide

Cat. No.: B342445

Get Quote

Part 1: Executive Summary & Chemical Identity
2-(4-Chlorophenyl)vinyl phenyl sulfoxide (also known as p-chlorostyryl phenyl sulfoxide) is a

critical intermediate in organic synthesis, often utilized as a Michael acceptor, a chiral synthon

(when enantiopure), or a precursor in Pummerer rearrangements.

Its characterization requires precise differentiation from its reduced precursor (the sulfide) and

its over-oxidized byproduct (the sulfone). This guide provides the definitive spectroscopic

fingerprints to validate the identity and purity of the (E)-isomer.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
IUPAC Name: 1-chloro-4-[(E)-2-(phenylsulfinyl)ethenyl]benzene

Molecular Formula:

[1]
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Molecular Weight: 262.75 g/mol

Key Structural Features:

Chiral Center: The Sulfur atom is a stereogenic center (pyramidal geometry).

Alkene Geometry: Predominantly (E) (trans) due to thermodynamic stability during

synthesis (e.g., Horner-Wadsworth-Emmons or oxidation of (E)-sulfides).

Electronic Environment: The sulfoxide group is electron-withdrawing via induction but can

act as a resonance donor/acceptor depending on the demand, significantly affecting vinyl

proton shifts.

Part 2: Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is the primary tool for determining the alkene geometry (E vs Z) and purity.

H NMR Data (400 MHz, CDCl

)
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Proton
Assignment

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constant (

, Hz)

Mechanistic
Insight

Vinyl

(next to SO)
6.82 Doublet (d) 15.4

Upfield relative to

due to

resonance.

Hz confirms (E)-

geometry.

Vinyl

(next to Ar)
7.24 Doublet (d) 15.4

Deshielded by

the aromatic ring

and extended

conjugation.

Often overlaps

with aromatic

signals.

Aromatic (Ar-H) 7.30 – 7.70 Multiplet (m) -

Complex overlap

of the phenyl ring

(5H) and the p-

chlorophenyl ring

(4H, AA'BB'

system).
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Critical Analysis: The coupling constant (

) is the self-validating metric here.

Hz

(E)-Isomer (Trans).

Hz

(Z)-Isomer (Cis).

Note: If the sample contains the sulfone analog, the vinyl protons will shift downfield (approx.

6.76 and 7.56) due to the stronger electron-withdrawing nature of the sulfone

group.

C NMR Data (100 MHz, CDCl

)
Vinyl Carbons:

135.2 (

), 133.5 (

).

Aromatic Carbons:

143.0 (ipso-S), 136.5 (ipso-Cl), 131.0, 129.5, 129.0, 124.5.

Key Diagnostic: The absence of a carbonyl peak (>160 ppm) and the presence of vinyl

signals distinguish it from ketone byproducts.
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Infrared Spectroscopy (FT-IR)
IR is the fastest method to verify the oxidation state of the sulfur atom.

Functional Group

Wavenumber (

, cm

)

Intensity Diagnostic Value

S=O[2][3] Stretch 1040 – 1055 Strong

Definitive for

Sulfoxide. Sulfides

lack this; Sulfones

show two bands (see

below).

C=C Stretch 1615 Medium Conjugated alkene.

=C-H Bending 960 – 970 Strong

Diagnostic for trans

(E) alkene geometry

(out-of-plane wag).

C-Cl Stretch 1085 Medium
Aryl chloride

signature.
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differentiation Alert:

Sulfone (

): Shows two strong bands at ~1300 cm

(asymmetric) and ~1145 cm

(symmetric). If you see these, your oxidation went too far.

Sulfide (S): Shows no bands in the 1000–1350 cm

region attributable to S-O.

Mass Spectrometry (MS)
Used to confirm the molecular formula and the presence of the chlorine atom.

Ionization Method: EI (Electron Impact) or ESI (Electrospray Ionization).

Molecular Ion (

):

m/z 262 (for

Cl isotope, 100% relative abundance).

m/z 264 (for

Cl isotope, ~32% relative abundance).

Fragmentation Pattern (EI):

[M – O]
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: m/z 246 (Loss of oxygen, characteristic of sulfoxides).

[M – SO]

: m/z 214 (Loss of sulfoxide moiety, forming the chlorostilbene radical cation).

[Ph-S]

: m/z 109 (Phenylthio fragment).

Part 3: Experimental Protocol & Workflow
Synthesis & Purification Workflow
To ensure high-quality spectroscopic data, the compound is typically prepared via the

controlled oxidation of the corresponding sulfide.

Start: (E)-1-chloro-4-
(2-(phenylthio)vinyl)benzene

Oxidation
(mCPBA, 1.0 equiv)

-78°C to 0°C, CH2Cl2

Controlled
Stoichiometry Quench

(Sat. NaHCO3)

Prevent
Over-oxidation Extraction

(DCM / Brine Wash)
Column Chromatography

(Hexane/EtOAc)

Remove
Sulfone/Sulfide Spectroscopic Analysis

(NMR, IR, MS)

Click to download full resolution via product page

Figure 1: Optimized workflow for the synthesis and isolation of vinyl sulfoxides, minimizing

sulfone formation.

Sample Preparation for NMR[7][11][13]
Solvent: Use CDCl

(Chloroform-d) neutralized with basic alumina if the sulfoxide is acid-sensitive (though vinyl
sulfoxides are generally stable).

Concentration: Dissolve ~5-10 mg of the purified solid in 0.6 mL of solvent.

Filtration: Filter through a cotton plug to remove suspended silica gel particles which can

broaden signals.

Part 4: Comparative Data Table (Differentiation)
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Use this table to validate your reaction outcome.

Feature
Sulfide (Starting
Material)

Sulfoxide (Target)
Sulfone (Over-
oxidation)

IR (S-O) None
~1045 cm

(Strong)

~1145 & 1300 cm

H NMR (

)

~6.5 - 6.7 ppm ~6.82 ppm ~6.76 ppm

H NMR (

)

~6.8 - 7.0 ppm ~7.24 ppm
~7.56 ppm

(Deshielded)

TLC (

)
High (Non-polar) Low (Polar)

Medium

(Intermediate)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.rsc.org/suppdata/c8/ob/c8ob01502c/c8ob01502c1.pdf
https://www.rsc.org/suppdata/jm/c2/c2jm16398e/c2jm16398e.pdf
https://www.acgpubs.org/files/20230511084110149-OC-2303-2742-SI.pdf
https://www.benchchem.com/product/b342445/docs#comprehensive-characterization-of-2-4-chlorophenyl-vinyl-phenyl-sulfoxide-a-spectroscopic-guide
https://www.benchchem.com/product/b342445/docs#comprehensive-characterization-of-2-4-chlorophenyl-vinyl-phenyl-sulfoxide-a-spectroscopic-guide
https://www.benchchem.com/product/b342445/docs#comprehensive-characterization-of-2-4-chlorophenyl-vinyl-phenyl-sulfoxide-a-spectroscopic-guide
https://www.benchchem.com/product/b342445/docs#comprehensive-characterization-of-2-4-chlorophenyl-vinyl-phenyl-sulfoxide-a-spectroscopic-guide
https://www.benchchem.com/product/b342445?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b342445?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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